molecular formula C17H20N8 B2853280 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2034228-10-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2853280
CAS No.: 2034228-10-7
M. Wt: 336.403
InChI Key: YXZCARHQIDWHOI-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound. It features a unique structure that combines multiple ring systems, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multicomponent reactions. One approach includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine apart is its unique combination of ring systems, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-12-18-20-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17-11-13-3-2-4-14(13)19-21-17/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZCARHQIDWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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